2-(4-tert-Butylphenoxy)ethanol

Description

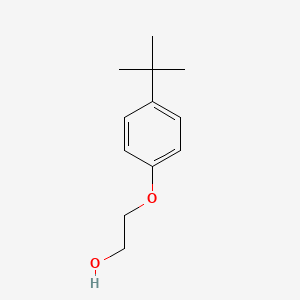

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPFHDDLZCYWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18249-20-2 | |

| Record name | Polyethylene glycol mono(4-tert-butylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18249-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80867577 | |

| Record name | 2-(4-tert-Butylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-46-2, 18249-20-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-Butylphenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-tert-Butylphenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1-dimethylethyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-tert-Butylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1-dimethylethyl)phenyl]-Ï?-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-TERT-BUTYLPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9JO720PSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Organic Methodologies and Chemical Transformations of 2 4 Tert Butylphenoxy Ethanol

Established Synthetic Pathways for 2-(4-tert-Butylphenoxy)ethanol

The synthesis of this compound is primarily achieved through well-established organic reactions, with nucleophilic substitution serving as a cornerstone of its production.

Nucleophilic Substitution Reactions Utilizing 4-tert-Butylphenol (B1678320) as Precursor

The most common and direct route to this compound involves the nucleophilic substitution reaction between 4-tert-butylphenol and a suitable two-carbon electrophile. In this reaction, the phenoxide ion, generated by treating 4-tert-butylphenol with a base, acts as the nucleophile.

A typical procedure involves the reaction of 4-tert-butylphenol with ethylene (B1197577) oxide. The reaction is generally carried out in the presence of a basic catalyst. Another common method is the Williamson ether synthesis, where sodium 4-tert-butylphenoxide is reacted with 2-chloroethanol (B45725) or 2-bromoethanol. The choice of solvent and reaction conditions is crucial for optimizing the yield and minimizing side reactions. For instance, polar aprotic solvents like dimethylformamide (DMF) can facilitate the SN2 displacement. smolecule.com

A variation of this approach involves the reaction of 4-tert-butylphenol with ethylene carbonate in the presence of a base. researchgate.net This method offers an alternative to the use of ethylene oxide, which is a highly reactive and hazardous gas. The reaction between phenol (B47542) and ethylene carbonate can be catalyzed by various bases, and under specific conditions, can lead to high selectivity for the desired 2-phenoxyethanol (B1175444) derivative. researchgate.net

| Reactants | Catalyst/Base | Solvent | Product |

| 4-tert-Butylphenol, Ethylene Oxide | Basic Catalyst | - | This compound |

| 4-tert-Butylphenol, 2-Chloroethanol | Sodium Hydroxide | Water | This compound |

| 4-tert-Butylphenol, Ethylene Carbonate | Potassium Iodide | - | This compound researchgate.net |

Multi-step Synthesis Strategies and Intermediate Characterization

In some instances, multi-step synthetic sequences are employed, particularly when aiming for specific analogs or when direct substitution is not feasible. One such strategy involves the initial synthesis of a phenoxyethanol (B1677644) core followed by the introduction of the tert-butyl group onto the aromatic ring. However, a more common multi-step approach involves the preparation of a key intermediate followed by its conversion to the final product.

For example, a patent describes a method for preparing 2-(4-tert-butyl phenoxy) cyclohexanol (B46403), a related compound, where phenol is first condensed with epoxy cyclohexane, and then alkylation of the benzene (B151609) ring is performed. google.com This strategy of introducing the bulky substituent at a later stage can sometimes offer advantages in terms of controlling regioselectivity. google.com The intermediates in these multi-step syntheses are typically characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity before proceeding to the next step. mdpi.commdpi.com

Advanced Synthetic Approaches and Process Optimization

To enhance the efficiency, selectivity, and sustainability of this compound synthesis, researchers have explored advanced methodologies, including the use of novel catalytic systems and the development of stereoselective routes for chiral derivatives.

Catalytic Systems for Enhanced Reaction Efficiency

The use of catalysts is crucial for improving the rate and selectivity of the synthesis of phenoxyethanol derivatives. While traditional methods often rely on stoichiometric amounts of base, modern approaches focus on catalytic systems. For the synthesis of 2-phenoxyethanol from phenol and ethylene carbonate, Na-mordenite catalysts have been investigated as a heterogeneous and solventless alternative to the industrial process. researchgate.net These catalysts can achieve high phenol conversion and selectivity to the desired product. researchgate.net

Furthermore, phase-transfer catalysts (PTCs) have been employed in the synthesis of related compounds like p-tert-butylphenoxycyclohexanol from p-tert-butylphenol and epoxy cyclohexane. google.com PTCs facilitate the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase), leading to improved reaction rates and yields.

| Catalyst Type | Reactants | Advantage | Reference |

| Na-mordenite | Phenol, Ethylene Carbonate | Heterogeneous, solventless, high selectivity | researchgate.net |

| Phase-Transfer Catalyst | p-tert-Butylphenol, Epoxy Cyclohexane | Improved reaction rates between different phases | google.com |

| Palladium-based catalysts | Aryl halides, Phenols | Formation of diaryl ethers under milder conditions | researchgate.net |

Stereoselective Synthesis of Chiral Phenoxyethanol Derivatives

The development of stereoselective methods for the synthesis of chiral phenoxyethanol derivatives is an area of growing interest, driven by the demand for enantiomerically pure compounds in various applications. While the synthesis of achiral this compound is straightforward, the introduction of stereocenters requires more sophisticated strategies.

One approach involves the use of chiral starting materials. For instance, the reaction of 4-tert-butylphenol with a chiral epoxide would lead to a chiral phenoxyethanol derivative. Another strategy is the use of chiral catalysts to control the stereochemical outcome of the reaction. Lipases, for example, have been used in the kinetic resolution of racemic alcohols through acetylation, allowing for the separation of enantiomers. clockss.org While not directly applied to this compound in the provided sources, this enzymatic approach is a powerful tool for obtaining chiral alcohols.

The synthesis of chiral sulfoxides, another class of chiral molecules, has been achieved through methods like the use of chiral auxiliaries and stereoselective oxidation. nih.gov These principles of asymmetric synthesis can be conceptually applied to the design of stereoselective routes for chiral phenoxyethanol derivatives.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The primary synthetic route, nucleophilic substitution, proceeds through a well-understood SN2 mechanism. smolecule.com In this process, the phenoxide ion attacks the electrophilic carbon of the two-carbon synthon, leading to the displacement of a leaving group.

The gas-phase elimination kinetics of related 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes have been studied to understand the thermal decomposition of such ether linkages. researchgate.net These studies suggest that the reaction proceeds via a 4-member cyclic transition state and follows a first-order rate law. researchgate.net The electronic effects of the substituent on the phenoxy ring were found to influence the reaction rate. researchgate.net

Furthermore, computational modeling, such as Density Functional Theory (DFT), can be employed to clarify transition states and energy barriers in reactions involving phenoxyethanol derivatives. Isotopic labeling studies, for instance using deuterium (B1214612) tracing, can help distinguish between different reaction pathways, such as oxidation versus dehydrogenation in related cyclohexanol derivatives.

Elucidation of Oxidation and Dehydrogenation Pathways

The oxidation of this compound can proceed via two distinct pathways, targeting either the primary alcohol or the aromatic phenoxy moiety.

Oxidation of the Primary Alcohol: The primary alcohol group (-CH₂OH) can be readily oxidized to form 2-(4-tert-butylphenoxy)acetaldehyde and subsequently to the more stable 2-(4-tert-butylphenoxy)acetic acid. This transformation is a cornerstone of its chemical reactivity and a precursor to further derivatization. Standard oxidizing agents are typically employed for this purpose.

Oxidation of the Phenoxy Ring: The electron-donating tert-butyl group activates the aromatic ring, making it susceptible to oxidation. Analogous sterically hindered phenols, such as 2,4,6-tri-tert-butylphenol, are known to oxidize to form persistent and intensely colored phenoxy radicals. wikipedia.orgacs.org This oxidation can be achieved using reagents like potassium ferricyanide. wikipedia.org The formation of a 2-(4-tert-butylphenoxy) radical is a plausible transformation under specific oxidative conditions.

Dehydrogenation Pathways: While direct oxidation of the alcohol is more common, catalytic dehydrogenation represents an alternative pathway. For analogous structures like 2-(4-tert-butylphenoxy)cyclohexan-1-ol, distinguishing between oxidation (C-OH → C=O) and dehydrogenation (C-H → C=C) is a key mechanistic question that requires advanced analytical methods.

The table below summarizes the potential products from the oxidation of this compound.

| Starting Moiety | Reagent Class | Potential Product | Product Type |

| Primary Alcohol | Mild Oxidants (e.g., PCC) | 2-(4-tert-butylphenoxy)acetaldehyde | Aldehyde |

| Primary Alcohol | Strong Oxidants (e.g., KMnO₄) | 2-(4-tert-butylphenoxy)acetic acid | Carboxylic Acid |

| Phenoxy Ring | One-Electron Oxidants (e.g., K₃[Fe(CN)₆]) | 2-(4-tert-butylphenoxy) radical | Phenoxy Radical |

Kinetic Studies and Isotopic Labeling for Rate-Determining Steps

To fully understand the mechanisms of oxidation and other transformations, kinetic studies and isotopic labeling are indispensable tools. These techniques provide critical insights into reaction rates, transition states, and the specific bonds broken or formed during the rate-determining step.

For closely related compounds, such as 2-(4-tert-butylphenoxy)cyclohexan-1-ol, mechanistic ambiguities have been addressed using kinetic and isotopic labeling studies. For instance, deuterium tracing can definitively differentiate between an oxidation mechanism at the alcohol and a dehydrogenation pathway.

A similar strategy can be applied to this compound to probe its oxidation mechanism. By synthesizing a deuterated version, such as 2-(4-tert-butylphenoxy)ethan-1,1-d₂-ol, and comparing its oxidation rate to the non-deuterated compound, a kinetic isotope effect (KIE) can be measured. A significant KIE would indicate that the C-H (or C-D) bond cleavage at the alcohol carbon is involved in the rate-determining step. The use of isotopic labeling is a versatile strategy applicable to a wide range of complex syntheses. thieme-connect.de

A hypothetical study to probe the oxidation mechanism is outlined below.

| Labeled Substrate | Reaction Studied | Measurement | Mechanistic Implication of a Positive Result |

| 2-(4-tert-butylphenoxy)ethan-1,1-d₂-ol | Oxidation to aldehyde | Kinetic Isotope Effect (kH/kD > 1) | C-H bond cleavage is the rate-determining step. |

| This compound in H₂¹⁸O | Ester Hydrolysis | ¹⁸O incorporation into the resulting alcohol | Elucidation of bond cleavage (acyl-oxygen vs. alkyl-oxygen). |

Computational Chemistry Approaches (e.g., DFT) to Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive capabilities for studying reaction mechanisms. DFT calculations can model the energetics of reaction pathways, map potential energy surfaces, and elucidate the geometry of transition states.

For reactions involving analogs of this compound, computational modeling has been successfully used to clarify transition state structures and their corresponding energy barriers. DFT has also been applied to other complex molecules incorporating the 4-tert-butylphenoxy group to analyze their electronic structures and predict reactivity. metu.edu.trresearchgate.net

For this compound, DFT could be employed to:

Calculate the reaction energy profile for the stepwise oxidation of the alcohol to the aldehyde and then to the carboxylic acid.

Determine the geometry and energy of the transition state for C-H bond activation.

Model the stability and electronic distribution of the 2-(4-tert-butylphenoxy) radical.

The following table details the insights that can be gained from DFT calculations for the oxidation of the primary alcohol.

| Computational Method | Parameter Calculated | Scientific Insight Provided |

| DFT | Transition State (TS) Geometry & Energy | Identifies the structure and energy barrier of the highest-energy point along the reaction coordinate. |

| DFT | Reaction Energy Profile (ΔG) | Determines the thermodynamic favorability (spontaneity) of the overall transformation. |

| TD-DFT | Electronic Excitation Energies | Predicts the UV-Vis absorption spectrum of reactants, intermediates, and products. |

Derivatization and Functional Group Interconversions of the this compound Scaffold

The this compound structure serves as a versatile scaffold for synthesizing a wide array of derivatives through functional group interconversions, primarily centered on the reactivity of the primary hydroxyl group.

Esterification: The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. A notable example from a related structure is the acaricide Propargite, which is the prop-2-ynyl sulfite (B76179) ester of 2-(4-tert-butylphenoxy)cyclohexanol, demonstrating the hydroxyl group's availability for ester formation. nih.gov

Conversion to Leaving Groups and Nucleophilic Substitution: The alcohol can be converted into an excellent leaving group, such as a tosylate or mesylate, or directly into an alkyl halide. This functionalized intermediate becomes a prime substrate for Sₙ2 reactions. A wide range of nucleophiles, including azides, cyanides, and amines, can be introduced at this position. This strategy is highlighted in the synthesis of related compounds where 4-tert-butylphenol is first reacted with epichlorohydrin, and the resulting epoxide is opened by an amine to yield an amino-alcohol derivative. vulcanchem.com

Oxidation and Subsequent Amidation: As previously discussed, the primary alcohol can be oxidized to 2-(4-tert-butylphenoxy)acetic acid. This carboxylic acid is a valuable synthetic intermediate. For instance, it is used to create the (4-tert-butylphenoxy)acetyl (TBPA) protecting group. nih.gov The TBPA group is employed in automated oligonucleotide synthesis because it can be cleaved under very mild, non-damaging basic conditions. nih.gov

The table below summarizes key derivatization reactions for the this compound scaffold.

| Reaction Type | Reagents | Resulting Functional Group | Example Application |

| Esterification | Propargyl alcohol, SOCl₂ | Sulfite Ester | Synthesis of acaricides (e.g., Propargite analog). nih.gov |

| Tosylation | Tosyl Chloride, Pyridine | O-Tosylate | Conversion of alcohol to a good leaving group for substitution. |

| Nucleophilic Substitution | NaCN (after conversion to -OTs/Br) | Nitrile (-CH₂CN) | Introduction of a carbon unit, precursor to amines and acids. |

| Oxidation & Amidation | 1. KMnO₄ 2. Amine, Coupling Agent | Carboxamide | Synthesis of the TBPA protecting group used in DNA synthesis. nih.gov |

| Williamson Ether Synthesis | 1. NaH 2. Alkyl Halide (R-X) | Ether (-OCH₂OR) | Formation of more complex ether derivatives. |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 4 Tert Butylphenoxy Ethanol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 2-(4-tert-Butylphenoxy)ethanol, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum exhibits characteristic signals corresponding to the tert-butyl group, the aromatic protons on the benzene (B151609) ring, and the protons of the ethoxy-ethanol side chain. mdpi.com The large singlet for the tert-butyl protons is typically found in the upfield region, while the aromatic protons appear as a distinct AA'BB' system in the downfield region, characteristic of a 1,4-disubstituted benzene ring. mdpi.com The protons of the —O-CH₂-CH₂-OH group appear as two triplets, confirming their adjacent, non-equivalent positions. core.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. Key signals include those for the quaternary carbon and methyl carbons of the tert-butyl group, the four distinct carbons of the disubstituted aromatic ring, and the two aliphatic carbons of the ethanol (B145695) side chain. mdpi.com The chemical shifts provide definitive evidence of the ether linkage and the primary alcohol functionality.

The following table summarizes typical NMR data for the 4-tert-butylphenoxy moiety, based on related structures. mdpi.com

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Description |

| C(CH₃)₃ | ~1.25 (s, 9H) | ~31.8 | Singlet for 9 equivalent protons of the tert-butyl group. |

| C (CH₃)₃ | - | ~34.2 | Quaternary carbon of the tert-butyl group. |

| Ar-H (ortho to O) | ~6.85 (d, 2H) | ~114.4 | Doublet for 2 aromatic protons adjacent to the ether linkage. |

| Ar-H (meta to O) | ~7.29 (d, 2H) | ~126.5 | Doublet for 2 aromatic protons adjacent to the tert-butyl group. |

| Ar-C (ipso, C-O) | - | ~156.7 | Aromatic carbon attached to the ether oxygen. |

| Ar-C (ipso, C-tBu) | - | ~143.2 | Aromatic carbon attached to the tert-butyl group. |

| O-CH₂ | ~3.95 (t, 2H) | ~67.5 | Triplet for the methylene (B1212753) group adjacent to the phenoxy oxygen. |

| CH₂-OH | ~3.70 (t, 2H) | ~61.5 | Triplet for the methylene group bearing the hydroxyl function. |

Note: Exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and instrument.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which serves as a molecular fingerprint. The compound has a molecular formula of C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . nih.govnist.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion ([M]⁺•), which then undergoes fragmentation. The resulting mass spectrum displays the molecular ion peak and several fragment ion peaks at specific mass-to-charge ratios (m/z). This fragmentation provides valuable structural information. For instance, the detection of ethanol fragments can be aided by understanding the known fragmentation patterns of ethanol itself, where ions at m/z 45, 43, and 31 are prominent. docbrown.infomit.edu

Key fragmentation pathways for this compound include the cleavage of the ether bond and fragmentations within the side chain and tert-butyl group.

| m/z Value | Proposed Ion Fragment | Significance |

| 194 | [C₁₂H₁₈O₂]⁺• | Molecular Ion (Parent Peak) nih.gov |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. nih.gov |

| 150 | [C₉H₁₀O₂]⁺• | Loss of C₃H₈ (propane) from the tert-butyl group. |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the ether bond, representing the tert-butylphenol cation. nih.gov |

| 45 | [C₂H₅O]⁺ | Represents the [CH₂CH₂OH]⁺ fragment, indicative of the ethanol side chain. docbrown.info |

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide insights into the functional groups and conjugated systems within the molecule.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. nist.gov The spectrum shows a broad absorption band for the hydroxyl (O-H) stretch, characteristic of the alcohol group. Other key absorptions include C-H stretches for both the aromatic ring and the aliphatic groups, C-O stretching for the ether and alcohol, and C=C stretching for the aromatic ring. nist.gov Raman spectroscopy provides complementary information, especially for the non-polar bonds and the aromatic ring system. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (tert-butyl, ethyl) |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O Stretch | Aryl Ether |

| ~1050 | C-O Stretch | Primary Alcohol |

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily associated with the π-electron system of the benzene ring. rsc.org The substitution on the ring influences the wavelength of maximum absorbance (λmax). This technique is often used in conjunction with chromatography for quantitative analysis.

Chromatographic Separations for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, or degradants, thus enabling accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for purity determination. cphi-online.com A common approach involves reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.

A representative method could be developed using a C18 or a specialized column like Newcrom R1 with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier such as formic or phosphoric acid to ensure sharp peak shapes. Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring absorbs strongly. Method validation would be performed to establish linearity, accuracy, precision, and limits of detection and quantification, ensuring the method is reliable for its intended purpose. researchgate.net This technique is effective for separating the main compound from potential impurities, such as the starting material 4-tert-butylphenol (B1678320) or over-alkylated products.

| HPLC Parameter | Typical Conditions |

| Column | Reverse-Phase C18 or Newcrom R1, 3-5 µm particle size |

| Mobile Phase | Acetonitrile / Water gradient |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Application | Purity assessment, impurity profiling cphi-online.com |

Gas Chromatography (GC) for Quantitative Analysis of this compound

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful method for the quantitative analysis of this compound due to its volatility. nih.govcphi-online.com The technique is highly sensitive and provides excellent resolution for separating volatile compounds.

For quantitative analysis, a sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5MS or Carbowax type). uminho.ptoiv.int The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. oiv.int An internal standard, such as tert-butanol (B103910) or another suitable compound, may be used to improve the accuracy and precision of quantification. farmaciajournal.comresearchgate.net GC-MS is particularly valuable as it provides not only quantitative data but also mass spectra for peak identification, confirming the presence of the target analyte and helping to identify unknown impurities. nih.govoiv.int Potential impurities that can be profiled include residual 4-tert-butylphenol and isomers formed during synthesis. oiv.int

| GC Parameter | Typical Conditions |

| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) oiv.int |

| Carrier Gas | Helium or Hydrogen oiv.int |

| Injector | Split/Splitless, 250-260 °C oiv.int |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) uminho.ptoiv.int |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) oiv.int |

| Application | Quantitative analysis, impurity profiling nih.govcphi-online.com |

Other Advanced Characterization Techniques in Chemical Research

Beyond routine spectroscopic methods, a range of other advanced analytical techniques are employed in chemical research to provide a more comprehensive characterization of compounds like this compound. These methods offer deeper insights into the compound's structural integrity, thermal properties, and purity. The application of such techniques is crucial for confirming molecular structure, determining elemental composition with high accuracy, and understanding the material's behavior under different conditions.

Detailed research findings on related aromatic ether compounds demonstrate the utility of a multi-technique approach to achieve a full molecular characterization. nih.gov This involves combining spectroscopic, chromatographic, and thermal analysis methods.

High-Resolution Mass Spectrometry (HRMS) HRMS is a powerful technique used to determine the precise molecular weight of a compound. nih.gov Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass to several decimal places. This high level of precision allows for the calculation of a unique elemental formula, confirming that the measured mass corresponds to C₁₂H₁₈O₂ and distinguishing it from other potential isobaric compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy While ¹H NMR spectroscopy identifies the hydrogen environments in a molecule, ¹³C NMR spectroscopy provides direct information about the carbon skeleton. nih.govnih.gov For this compound, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the four aromatic carbons of the benzene ring, the quaternary tert-butyl carbon and its methyl carbons, and the two carbons of the ethanol side chain. This provides unambiguous confirmation of the carbon framework of the molecule.

Thermal Analysis Techniques (DSC & TGA) Thermal analysis methods are used to study the physical and chemical properties of materials as they change with temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govwesternresearch.org It is used to determine key thermal transitions, such as the melting point and glass transition temperature of this compound, providing data on its physical state and thermal behavior.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. westernresearch.org This technique is used to assess the thermal stability and decomposition profile of the compound, identifying the temperature at which it begins to degrade.

Elemental Analysis Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and oxygen in a sample of this compound. nih.gov The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₈O₂). A close match between the experimental and theoretical values serves as a primary confirmation of the compound's elemental composition and purity.

Advanced Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of a substance. mdpi.com By developing a suitable method, researchers can separate this compound from any starting materials, byproducts, or degradation products, and quantify its purity with high precision.

The following table summarizes these advanced techniques and their application in the characterization of this compound.

| Analytical Technique | Information Provided for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular mass, allowing for unambiguous confirmation of the elemental formula (C₁₂H₁₈O₂). nih.gov |

| ¹³C NMR Spectroscopy | Elucidates the carbon framework of the molecule, confirming the presence and connectivity of all 12 carbon atoms. nih.govnih.gov |

| Differential Scanning Calorimetry (DSC) | Determines thermal transition points, such as the melting point and glass transition temperature. westernresearch.org |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and provides the decomposition temperature range of the compound. westernresearch.org |

| Elemental Analysis | Experimentally verifies the percentage composition of Carbon, Hydrogen, and Oxygen, confirming the molecular formula. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities, allowing for accurate purity determination and quantification. mdpi.com |

Biological Activities and Mechanistic Pharmacology of 2 4 Tert Butylphenoxy Ethanol and Analogues

In Vitro Cellular and Molecular Investigations

Receptor Binding and Modulation Studies

While direct binding studies of 2-(4-tert-butylphenoxy)ethanol on the Neuropeptide Y4 (Y4) receptor are not extensively documented, research into its structural analogues reveals significant interactions with other receptor systems.

A series of twenty-seven 4-tert-butylphenoxyalkoxyamines, which share the core 4-tert-butylphenoxy scaffold, were designed and evaluated for their affinity to the human histamine H3 receptor (hH3R). nih.govnih.gov Many of these compounds demonstrated good binding affinities for the hH3R, with Ki values below 400 nM. nih.govnih.gov One of the most promising dual-target ligands from this series, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) , exhibited a Ki value of 38 nM for the hH3R. nih.govnih.gov

Furthermore, studies on the related compound 2,4-di-tert-butylphenol (2,4-DTBP) have shown that it can directly bind to and activate Retinoid X Receptor alpha (RXRα). nih.govnih.gov This interaction was confirmed through the crystal structure of the 2,4-DTBP-RXRα complex. nih.govnih.gov This activation of RXRα is significant as it is a component of several heterodimeric nuclear receptor complexes, including those with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Liver X Receptor alpha (LXRα). nih.govbiorxiv.org

Analysis of Cellular Signaling Cascades and Gene Expression Alterations

The activation of nuclear receptors by analogues of this compound leads to downstream effects on cellular signaling and gene expression.

The compound 2,4-di-tert-butylphenol (2,4-DTBP) was found to activate the PPARγ-RXR heterodimer, a key signaling pathway in adipogenesis. nih.govnih.govresearchgate.net This activation occurs through its specific interaction with the RXRα subunit. nih.govnih.gov In studies using human mesenchymal stem cells, exposure to 2,4-DTBP resulted in increased lipid accumulation and an upregulation in the expression of adipogenic marker genes, consistent with the activation of this signaling cascade. nih.govnih.gov

Mechanisms of Cytotoxicity in Cellular Models

The cytotoxic effects of phenols related to this compound have been investigated in various cell lines. Studies on 2- and 2,6-di-tert-butylphenols suggest that their cytotoxicity may be linked to radical-dependent reactions. researchgate.net Research on 2,4-di-tert-butylphenol (DBP) showed it induced cytotoxic activity against human oral tumor cell lines (HSC-2, HSG) and human gingival fibroblasts. nih.gov This cytotoxicity was determined to be intrinsic and independent of radical production. nih.gov

In contrast, a key analogue, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) , was evaluated for its toxic effects in HEK293 (human embryonic kidney) and SH-SY5Y (human neuroblastoma) cells and was found to be nontoxic in these models. nih.gov

Enzyme Inhibition and Activation Profiling

Monoamine Oxidase (MAO) Inhibition Studies

Analogues of this compound have been extensively studied as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is a key enzyme in dopamine metabolism in the brain. nih.gov A series of 4-tert-butylphenoxyalkoxyamines were synthesized and screened for their ability to inhibit human MAO-B (hMAO-B). nih.gov

Several of these compounds were found to be potent hMAO-B inhibitors, with IC₅₀ values below 50 nM. nih.govnih.gov The lead compound, DL76 , demonstrated a balanced activity profile with an hMAO-B IC₅₀ of 48 nM. nih.govnih.gov Structural modifications to this lead compound, such as replacing the piperidine ring with a pyrrolidine moiety, led to even greater potency. The resulting analogue, 1-(3-(4-tert-butyl)phenoxy)propyl)pyrrolidine , was the most potent inhibitor in the series, with an IC₅₀ value of 2.7 nM, which is more potent than the reference inhibitors rasagiline (IC₅₀ = 15 nM) and safinamide (IC₅₀ = 7.7 nM). nih.govnih.gov

Further studies confirmed that these compounds are reversible and selective inhibitors of MAO-B over the MAO-A isoform. nih.gov

Table 1: MAO-B and H3R Activity of Selected 4-tert-Butylphenoxy Analogues

| Compound Name | Amine Moiety | hMAO-B IC₅₀ (nM) | hH₃R Kᵢ (nM) |

|---|---|---|---|

| 5 | Pyrrolidine | 2.7 | 31 |

| DL76 | Piperidine | 48 | 38 |

| 9 | 2-Methylpiperidine | 33 | 11 |

| 12 | 3-Methylpiperidine | 148 | 13 |

| 28 | Azepane | 48 | 358 |

Data sourced from Łażewska et al., 2020. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme involved in the de novo biosynthesis of pyrimidines, making it a target in certain therapeutic areas. nih.govnih.gov However, based on available scientific literature, there are no current studies that report or investigate the inhibitory activity of this compound or its direct structural analogues on the DHODH enzyme. Research on DHODH inhibitors has focused on other distinct chemical scaffolds. nih.govnih.gov

Antimicrobial and Antifungal Efficacy Research

Research into the antimicrobial and antifungal properties of analogues of this compound, particularly 2,4-di-tert-butylphenol (2,4-DTBP), has revealed significant biological activity against a range of pathogenic fungi. scholar9.comnih.govmdpi.com This phenolic compound is a secondary metabolite found in various organisms and has been investigated for its potent fungicidal effects. mdpi.comresearchgate.net

Studies have demonstrated the efficacy of 2,4-DTBP against fungi that are significant plant pathogens and food contaminants. For instance, it has shown strong antifungal activity against Ustilaginoidea virens, the fungus responsible for false smut disease in rice, with a reported EC50 value of 0.087 mmol/L. nih.gov The compound is also effective against other common fungal strains, including Aspergillus niger, Penicillium chrysogenum, and Fusarium oxysporum. scholar9.comresearchgate.net The mechanism of its antifungal action involves the disruption of fungal cell integrity. nih.gov Investigations using scanning electron microscopy and fluorescence staining have indicated that 2,4-DTBP can destroy the cell wall and cell membrane of U. virens. nih.gov This leads to a disruption of cellular redox homeostasis, ultimately causing fungal cell death. nih.gov Further mechanistic insights suggest that 2,4-DTBP may inhibit spore germination and cause hyphal deformation. researchgate.net

The table below summarizes the observed antifungal activities of the analogue 2,4-di-tert-butylphenol (2,4-DTBP) against various fungal species.

| Fungal Species | Observed Effect | Reference |

| Ustilaginoidea virens | Strong antifungal activity (EC50 of 0.087 mmol/L); destruction of cell wall and membrane. | nih.gov |

| Aspergillus niger | Fungicidal activity; clearing zone of 0.8 cm with 400 μ g/disc . | scholar9.com |

| Penicillium chrysogenum | Fungicidal activity; clearing zone of 1.5 cm with 400 μ g/disc . | scholar9.com |

| Fusarium oxysporum | Fungicidal activity; clearing zone of 3 cm. scholar9.com Inhibition of hyphal growth. | scholar9.comresearchgate.net |

| Candida albicans | Inhibition and disruption of biofilms through inhibition of hyphal development. | mdpi.com |

In Vivo Pharmacological Evaluation and Efficacy Studies in Animal Models

While direct in vivo studies on this compound for Parkinson's disease (PD) are not extensively documented, research on structurally related analogues with a 4-tert-butylphenoxy scaffold has shown promising results. nih.gov A series of 4-tert-butylphenoxyalkoxyamines were designed and synthesized as potential dual-target ligands for treating PD. nih.gov The therapeutic concept is based on the simultaneous inhibition of monoamine oxidase B (MAO-B) and antagonism of the histamine H3 receptor (H3R), which could positively affect dopamine regulation. nih.gov

Within this series, the compound 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) emerged as a lead candidate with a balanced activity profile, exhibiting a high affinity for the human H3R (Ki = 38 nM) and potent inhibitory activity against human MAO-B (IC50 = 48 nM). nih.gov The antiparkinsonian potential of DL76 was evaluated in vivo using a haloperidol-induced catalepsy mouse model. The study found that DL76 demonstrated significant antiparkinsonian activity, confirming the potential of the 4-tert-butylphenoxy scaffold in designing novel therapeutic agents for Parkinson's disease. nih.gov

The neuroprotective potential of analogues featuring the 4-tert-butylphenoxy scaffold has been a subject of investigation. Neuroprotection is a critical therapeutic goal in neurodegenerative diseases, aiming to slow or prevent the progressive loss of neurons. In the context of Parkinson's disease research, compounds are often evaluated for their ability to protect neuronal cells from toxic insults.

The lead compound from the 4-tert-butylphenoxyalkoxyamine series, DL76, which showed in vivo antiparkinsonian effects, was also assessed for its neuroprotective properties. nih.gov The study utilized an in vitro model of neurotoxicity, exposing human neuroblastoma SH-SY5Y cells to hydrogen peroxide to induce oxidative stress and cell death. The results indicated that, under the tested conditions, DL76 did not exhibit a neuroprotective effect against the hydrogen peroxide-induced damage in this specific cell line. nih.gov This finding suggests that the observed antiparkinsonian effects of this particular analogue in animal models may be primarily driven by symptomatic relief through its dual receptor-enzyme activity rather than by direct neuroprotection. nih.gov

Structure-Activity Relationship (SAR) and Rational Drug Design

The rational design of biologically active molecules relies heavily on understanding the relationship between a compound's chemical structure and its pharmacological activity. For compounds related to the 4-tert-butylphenoxy scaffold, SAR studies have provided critical insights for optimizing both antifungal and neuropharmacological potency.

In the context of antifungal activity, the analogue 2,4-di-tert-butylphenol possesses key features essential for its function. The lipophilic nature imparted by the two tert-butyl groups likely facilitates its passage through the fungal cell membrane, while the phenolic hydroxyl group is crucial for its biological action, potentially through hydrogen bonding or redox activity. researchgate.net

For the treatment of Parkinson's disease, a systematic SAR study was conducted on a series of 4-tert-butylphenoxyalkoxyamines designed as dual-target H3R antagonists and MAO-B inhibitors. nih.gov The study explored how modifications to different parts of the molecule influenced its activity at both targets. Key findings included:

The 4-tert-butylphenoxy group: This moiety served as the core scaffold and was identified as a crucial element for binding.

The Alkyl Chain Length: The length of the linker between the phenoxy group and the amine was varied. A propyl (three-carbon) chain was found to be optimal for achieving a balanced, high-potency inhibition of both H3R and MAO-B, as seen in the lead compound DL76. nih.gov

The Cyclic Amine: Different cyclic amine headgroups were introduced, including piperidine, pyrrolidine, and azepane. The piperidine ring was found to be the most favorable for balanced dual activity. nih.gov

The table below details the SAR for selected 4-tert-butylphenoxyalkoxyamine analogues.

| Compound | Amine Moiety | Alkyl Chain Length | hH3R Affinity Ki (nM) | hMAO-B Inhibition IC50 (nM) |

| DL76 | Piperidine | 3 | 38 | 48 |

| Analogue 1 | Pyrrolidine | 3 | 24 | 140 |

| Analogue 2 | Azepane | 3 | 11 | 210 |

| Analogue 3 | Piperidine | 2 | 370 | >10000 |

| Analogue 4 | Piperidine | 4 | 200 | 110 |

Data synthesized from findings reported in the literature. nih.gov

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets like receptors and enzymes, which are themselves chiral. This principle is a cornerstone of rational drug design.

In the development of novel antifungal agents, stereochemistry has been shown to be a critical determinant of potency. For example, in studies of certain peptide-based antifungal analogues, it was discovered that isomers with an L-configuration at specific amino acid residues exhibited more potent activity against fungal pathogens like Cryptococcus neoformans compared to their D-isomer counterparts. nih.gov This highlights that the precise spatial orientation of functional groups is necessary to achieve optimal binding to the biological target. nih.gov

Within the specific series of 4-tert-butylphenoxyalkoxyamines developed for Parkinson's disease, the lead compound DL76 is achiral, meaning it does not have a stereocenter. nih.gov Consequently, the investigation of stereochemical influences was not a primary focus for this particular set of analogues. However, the general principle remains that for any chiral analogue within this class, it would be expected that one enantiomer would display a higher affinity or potency for H3R and MAO-B than the other, necessitating the evaluation of each stereoisomer independently.

Design and Synthesis of Dual-Target Ligands

The development of single molecules capable of modulating multiple biological targets, known as dual-target or multi-target ligands, represents a promising therapeutic strategy for complex multifactorial diseases. doi.org This approach can offer advantages such as improved efficacy, a more favorable side-effect profile, and a reduced likelihood of drug resistance compared to the administration of multiple individual drugs. Within the context of neurodegenerative disorders like Parkinson's disease (PD), the 4-tert-butylphenoxy scaffold, a key structural element of this compound, has served as a foundation for the rational design of such ligands. nih.govnih.govresearchgate.net

A significant area of research has focused on creating dual-target ligands that simultaneously act as antagonists for the histamine H3 receptor (H3R) and inhibitors of monoamine oxidase B (MAO-B). nih.govnih.govresearchgate.net The inhibition of MAO-B, an enzyme that metabolizes dopamine, can help to alleviate the motor symptoms of Parkinson's disease. nih.gov Concurrently, antagonism of H3R is thought to positively influence dopamine regulation. nih.govnih.govresearchgate.net The combination of these two mechanisms in a single molecule is hypothesized to provide synergistic benefits for the treatment of PD. nih.govnih.govresearchgate.net

One prominent research effort in this area involved the design and synthesis of a series of twenty-seven 4-tert-butylphenoxyalkoxyamines. nih.govnih.govresearchgate.net These compounds were developed based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76). nih.govnih.gov The synthetic strategy involved a two-step process. First, 4-tert-butylphenol (B1678320) was reacted with α,ω-dibromoalkanes via nucleophilic substitution in the presence of freshly prepared sodium propanolate to yield the corresponding 4-tert-butylphenoxyalkyl bromides. nih.gov Subsequently, these bromide intermediates were refluxed with various amines in an ethanol-water mixture containing potassium carbonate and a catalytic amount of potassium iodide to produce the final 4-tert-butylphenoxyalkoxyamines. nih.gov

The synthesized compounds were then evaluated for their affinity towards the human histamine H3 receptor (hH3R) and their inhibitory activity against human monoamine oxidase B (hMAO-B). nih.govnih.gov Many of the synthesized analogues displayed good affinities for hH3R, with Ki values below 400 nM, and several also exhibited potent inhibition of hMAO-B, with IC50 values under 50 nM. nih.govnih.gov Notably, the parent compound, DL76, demonstrated the most balanced activity profile against both targets. nih.govnih.gov

Below is a table summarizing the biological activities of selected dual-target ligands based on the 4-tert-butylphenoxy scaffold.

| Compound | hH3R Affinity (Ki, nM) | hMAO-B Inhibitory Activity (IC50, nM) |

| DL76 | 38 | 48 |

Further investigations have also explored other structural modifications to create dual-target ligands. For instance, fused rasagiline derivatives and certain indanone derivatives have been developed as dual-target ligands with activity at both H3R and MAO-B. nih.gov These efforts underscore the versatility of molecular hybridization, where pharmacophores from two different drugs are combined into a single new chemical entity to achieve a multi-target activity profile. nih.gov

Environmental Fate, Biotransformation, and Ecotoxicological Research of 2 4 Tert Butylphenoxy Ethanol

Environmental Persistence and Degradation Pathways

The persistence of 2-(4-tert-butylphenoxy)ethanol in the environment is determined by its resistance to various abiotic degradation processes, including hydrolysis and photolysis. The chemical structure, featuring a stable ether linkage and a sterically hindered tert-butyl group, influences these degradation pathways.

Direct research on the hydrolytic stability of this compound is limited. However, the ether linkage within the molecule is generally stable under neutral environmental pH conditions. The degradation kinetics can be significantly influenced by pH in the context of advanced oxidation processes. For instance, studies on the degradation of methyl tert-butyl ether (MTBE), which also contains a tert-butyl group, using Fenton reagent show that degradation rates are significantly higher under acidic pH conditions compared to neutral pH nih.gov. The degradation of another related compound, 2,4-Di-tert-butylphenol (2,4-D), was found to be suppressed with increasing pH in a UV/persulfate system researchgate.net. This suggests that pH is a critical parameter in engineered degradation systems, likely affecting the generation of reactive oxygen species responsible for the breakdown of the compound rather than direct hydrolysis.

Table 1: Influence of pH on the Degradation of Structurally Related Compounds

| Compound | Degradation Process | Optimal pH | Observation |

|---|---|---|---|

| Methyl tert-butyl ether (MTBE) | Fenton Reagent | Acidic | Degradation rates dropped significantly at neutral pH nih.gov. |

Photolytic degradation is a key pathway for the removal of phenolic compounds from aquatic environments, often facilitated by a photocatalyst. While specific studies on this compound are not prevalent, research on the structurally similar compound 4-tert-butylphenol (B1678320) (4-t-BP) provides significant insights. The photocatalytic degradation of 4-t-BP has been demonstrated using catalysts such as silver carbonate (Ag2CO3) and titanium dioxide (TiO2) under simulated solar light mdpi.commdpi.com.

The degradation mechanism involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the aromatic ring and the aliphatic chain. For a similar compound, 2-(4-methylphenoxy)ethanol, photocatalytic decomposition led to the formation of toxic p-cresol as a significant intermediate, indicating cleavage of the ether bond nih.gov. It is therefore plausible that the photolytic degradation of this compound would proceed via cleavage of the ether linkage to form 4-tert-butylphenol and subsequent oxidation products. The efficiency of this process can be influenced by various water matrix components, such as carbonate, bicarbonate, and nitrate ions, which can act as scavengers of reactive radicals mdpi.commdpi.com.

Biodegradation and Microbial Metabolism Studies

The biological breakdown of this compound is a critical aspect of its environmental fate. The molecule's structure presents distinct moieties—the readily biodegradable ethanol (B145695) chain and the more recalcitrant tert-butylated phenol (B47542) ring—that influence its metabolism by microorganisms.

The biotransformation of this compound likely involves separate pathways for its constituent parts. The ethanol portion of the molecule is expected to be readily biodegradable under both aerobic and anaerobic conditions epa.gov. In contrast, the tert-butyl group makes the aromatic ring more resistant to microbial attack.

Studies on analogous compounds provide a model for its breakdown. The biodegradation of other ether-containing compounds, such as 2-butoxyethanol, by gram-negative bacteria proceeds via the oxidation of the alcohol group to form an acid, followed by the cleavage of the ether bond nih.gov. Applying this model to this compound, an initial oxidation step would form 2-(4-tert-butylphenoxy)acetic acid. Subsequent cleavage of the ether linkage would yield 4-tert-butylphenol and glyoxylate nih.gov. The 4-tert-butylphenol moiety would then undergo further degradation. Research has shown that various bacterial strains, including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp., are capable of degrading 2,4-di-tert-butylphenol, a similar compound, with high efficiency under aerobic conditions semanticscholar.org.

Based on the proposed biotransformation pathways, several microbial degradation products of this compound can be predicted.

Initial Oxidation Product: The oxidation of the terminal alcohol group would likely result in the formation of 2-(4-tert-butylphenoxy)acetic acid .

Ether Bond Cleavage Products: The central step in the degradation is the cleavage of the ether bond, which would release 4-tert-butylphenol and ethylene (B1197577) glycol . Ethylene glycol is readily metabolized by microorganisms.

Tert-Butyl Group Metabolite: The degradation of compounds containing a tert-butyl group often leads to the formation of tert-butyl alcohol (TBA) , which is itself a persistent but biodegradable compound nih.govnih.gov.

Aromatic Ring Cleavage Products: The 4-tert-butylphenol intermediate would undergo hydroxylation and subsequent ring cleavage, leading to the formation of various aliphatic acids before eventual mineralization to carbon dioxide and water.

Table 2: Predicted Microbial Degradation Products of this compound

| Precursor Moiety | Predicted Intermediate Product | Reference/Basis |

|---|---|---|

| Ethanol Side-Chain | 2-(4-tert-butylphenoxy)acetic acid | Based on 2-butoxyethanol degradation pathway nih.gov. |

| Ether Linkage | 4-tert-butylphenol and Ethylene Glycol | Based on ether compound metabolism nih.gov. |

| Tert-Butyl Group | tert-Butyl Alcohol (TBA) | Common metabolite from related compounds nih.govnih.gov. |

The demonstrated ability of various microorganisms to degrade structurally related compounds suggests a strong potential for the bioremediation of sites contaminated with this compound. Several bacterial strains have been identified that can metabolize complex phenols and ether compounds.

For instance, a study on 2,4-di-tert-butylphenol (2,4-DTBP) identified four bacterial isolates—Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp.—capable of significant degradation, with Lysinibacillus sp. achieving 89.31% removal after seven days semanticscholar.org. Similarly, various Pseudomonas strains have been shown to degrade 2-butoxyethanol nih.gov. The methylotrophic bacterial strain CIP I-2052 has demonstrated the ability to degrade tert-butyl alcohol (TBA), a likely metabolite nih.gov. These findings indicate that bioaugmentation with specific microbial strains or biostimulation of indigenous microbial populations could be effective strategies for the remediation of this compound in soil and groundwater.

Table 3: Microorganisms with Potential for Bioremediation of this compound and Related Compounds

| Microorganism | Degraded Compound | Reference |

|---|---|---|

| Lysinibacillus sp. | 2,4-di-tert-butylphenol | semanticscholar.org |

| Pandoraea sp. | 2,4-di-tert-butylphenol | semanticscholar.org |

| Pseudomonas putida | 2-butoxyethanol | nih.gov |

Ecotoxicological Assessments and Environmental Risk Modeling

Ecotoxicological studies are fundamental to understanding the potential impact of chemical substances on ecosystems. For this compound, these assessments focus on its effects on a range of non-target organisms across different environmental compartments, including water, soil, and air. By combining laboratory toxicity data with environmental fate modeling, a profile of the compound's potential risk to the environment can be developed.

Aquatic and Terrestrial Ecotoxicity Profiling

The ecotoxicity profile of a chemical is determined through a battery of standardized tests on representative species from various trophic levels. These tests, often following guidelines from the Organisation for Economic Co-operation and Development (OECD), evaluate both acute (short-term) and chronic (long-term) effects.

Aquatic Ecotoxicity: Assessments for aquatic environments typically involve species such as fish, invertebrates (e.g., Daphnia magna), and algae. labanalysis.it While specific data for this compound is limited, research on structurally similar alkylphenols provides insight into its potential aquatic toxicity. For instance, studies on isomers and related compounds like 3-tert-butylphenol have been conducted on various aquatic organisms. nih.gov The marine bacterium Vibrio fischeri has been shown to be particularly sensitive to some alkylphenols, in some cases by up to three orders of magnitude more than species at higher trophic levels. nih.gov Crustaceans and algae are often identified as among the most sensitive aquatic species to chemical biocides. nih.gov

Standard aquatic tests include:

Fish Acute Toxicity Test (OECD 203): Measures mortality in species like Danio rerio (Zebrafish) over a short exposure period. labanalysis.it

Daphnia sp. Acute Immobilisation Test (OECD 202): Assesses the immobilization of water fleas, a key indicator of invertebrate toxicity. labanalysis.it

Alga Growth Inhibition Test (OECD 201): Evaluates the effect on the growth of freshwater algae, such as Pseudokirchneriella subcapitata, which form the base of many aquatic food webs. labanalysis.it

Table 1: Representative Aquatic Ecotoxicity Endpoints for an Isomer, 3-tert-butylphenol

| Test Organism | Endpoint | Value (mg/L) | Exposure Time |

|---|---|---|---|

| Vibrio fischeri (Bacterium) | EC50 | 0.89 | 5 min |

| Ceriodaphnia dubia (Crustacean) | EC50 | 6.7 | 48 h |

Terrestrial Ecotoxicity: Terrestrial risk assessment involves evaluating the effects on soil-dwelling organisms and plants. lc-impact.eu Key test organisms include earthworms, soil microorganisms, and various plant species. These tests help determine the potential impact on soil health and plant life. labanalysis.it

Commonly employed terrestrial tests include:

Earthworm Acute Toxicity Test (OECD 207): Assesses the lethality of the compound to species like Eisenia fetida. labanalysis.it

Soil Microorganisms Nitrification Inhibition Test (OECD 216): Measures the effect on the conversion of ammonia to nitrate by soil bacteria, a crucial process for soil fertility. labanalysis.it

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (OECD 208): Evaluates the potential for the chemical to inhibit seed germination and early growth in various plant species. labanalysis.it

Soil Adsorption, Mobility, and Potential for Groundwater Contamination

The behavior of this compound in soil determines its likelihood of moving into groundwater or remaining in the upper soil layers. This is primarily governed by its adsorption characteristics, which are influenced by both the chemical's properties and the soil's composition. californiaagriculture.org

Soil Adsorption: The tendency of a chemical to bind to soil particles is described by the soil organic carbon-water partitioning coefficient (Koc). mdpi.com Compounds with high Koc values bind tightly to the organic matter in soil and are less mobile, while those with low Koc values tend to remain dissolved in soil water and are more mobile. mdpi.com The adsorption process is significantly influenced by soil properties such as organic matter content, clay mineralogy, and pH. mdpi.comresearchgate.net For non-ionic organic compounds, partitioning into soil organic matter is a primary mechanism of adsorption.

The XLogP3 value, an estimate of the octanol-water partition coefficient (log Kow), for this compound is 2.8. This value can be used to estimate the Koc, suggesting a moderate affinity for soil organic carbon. A higher Koc value indicates stronger sorption and consequently lower mobility. mdpi.com

Mobility and Groundwater Contamination Potential: The mobility of a chemical in soil is a direct consequence of its sorption behavior. californiaagriculture.org Chemicals that are weakly sorbed are more likely to be transported downward through the soil profile with infiltrating water, a process known as leaching. mdpi.com This leaching can potentially lead to the contamination of groundwater resources. Based on its estimated Koc, this compound would be expected to have low to moderate mobility in soils with typical organic matter content. In soils with very low organic matter, such as sandy soils, mobility could be higher.

Table 2: General Soil Mobility Classification Based on Koc Values

| Koc Value | Mobility Class |

|---|---|

| < 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Moderate |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

Atmospheric Fate and Volatilization Behavior

The atmospheric fate of this compound is determined by its tendency to volatilize from soil and water surfaces and its subsequent transport and degradation in the air. Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase.

For compounds applied in agricultural or industrial settings, volatilization can occur directly from spray droplets during application or more slowly from soil and plant surfaces post-application. nih.gov The rate of volatilization is governed by the compound's vapor pressure and Henry's Law constant, as well as environmental factors like temperature, air movement, and soil moisture.

Once in the atmosphere, organic chemicals like this compound are subject to various degradation processes. The primary degradation pathway in the troposphere is typically through reaction with photochemically generated hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric half-life of the compound. Compounds with a shorter half-life are removed from the atmosphere more quickly and are less likely to undergo long-range transport. nih.gov

Endocrine-Disrupting Potential Research and Screening Methodologies

There is growing scientific and regulatory interest in the potential for chemicals to interfere with the endocrine (hormone) systems of wildlife and humans. This compound is listed as a potential endocrine-disrupting compound (EDC) in databases such as the PARC T4.2 list and the NORMAN Suspect List Exchange. nih.gov Research into this potential often involves in vitro screening assays that can detect interactions with various hormone receptors.

Screening methodologies are designed to identify specific mechanisms of endocrine disruption, such as binding to and activating (agonism) or blocking (antagonism) hormone receptors. A common and effective tool is the use of recombinant yeast two-hybrid bioassays. researchgate.net

Research on closely related tert-butylphenols (TBPs) has provided evidence of endocrine-disrupting activity:

Estrogen and Androgen Receptors: Studies have shown that some TBPs, such as 2-tert-butylphenol (2-TBP), can exhibit antagonistic effects toward human estrogen receptor α (ERα) and the androgen receptor (AR) in a concentration-dependent manner. researchgate.netepa.gov This means they can block the normal activity of estrogens and androgens.

Estrogen-Related Receptors: 2-tert-butylphenol has also been identified as an inverse agonist for the estrogen-related receptor γ (ERRγ). epa.gov An inverse agonist not only blocks the receptor but also reduces its baseline level of activity.

These in vitro findings suggest that compounds within the tert-butylphenol class have the potential to interact with multiple key pathways in the endocrine system. Such interactions could potentially lead to adverse effects on the reproductive, developmental, and metabolic health of exposed organisms.

Table 3: Summary of Endocrine-Disrupting Activity for Related tert-Butylphenols

| Compound | Receptor | Observed Effect | Screening Method |

|---|---|---|---|

| 2-tert-Butylphenol | Androgen Receptor (AR) | Antagonist | Yeast Two-Hybrid Assay epa.gov |

| 2-tert-Butylphenol | Estrogen-Related Receptor γ (ERRγ) | Inverse Agonist | Yeast Two-Hybrid Assay epa.gov |

| 2-tert-Butylphenol | Estrogen Receptor α (ERα) | Antagonist | Yeast Two-Hybrid Assay researchgate.net |

Advanced Applications and Future Research Directions for 2 4 Tert Butylphenoxy Ethanol

Role in Advanced Materials Science and Polymer Chemistry

The structural components of 2-(4-tert-Butylphenoxy)ethanol, particularly the tert-butylated phenol (B47542) moiety, are instrumental in the development of advanced polymers and materials. The bulky tert-butyl group is known to enhance the performance of materials by imparting desirable properties such as increased solubility, thermal stability, and resistance to oxidative degradation. nih.gov

The precursor to this compound, para-tert-butylphenol (p-TBP), is a key monomer in the manufacturing of complex plastics and synthetic resins. penpet.com It is particularly important for producing epoxy resins and phenolic resins, which are widely used as hardeners in high-performance coatings, adhesives, and paints. penpet.com In polymerizations, p-TBP can also be used as a chain terminator to regulate the molecular weight and size of the resulting polymers. penpet.com Research has detailed the synthesis of para-tert-butylphenol formaldehyde (B43269) epoxy-acrylic resins, which can be cured with reactive diluents like the glycidyl (B131873) ethers of p-TBP to create robust material systems. researchgate.net

Furthermore, phenols containing tert-butyl groups are highly effective as antioxidants and stabilizers in a wide range of consumer and industrial products, including plastics, lubricants, and adhesives. google.comgoogle.com The tert-butyl group stabilizes the phenoxy radical formed during antioxidant activity, thereby preventing oxidative degradation of the polymer matrix. nih.gov These established applications of the tert-butylated phenol structure underscore the potential of this compound as a functional monomer or additive in the formulation of advanced polymers with enhanced durability and specific functionalities.

Utilization as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound and its close structural analogues serve as crucial intermediates in the synthesis of complex organic molecules, most notably in the agrochemical sector. The compound's bifunctional nature—a hydroxyl group that can be readily derivatized and a stable aromatic core—makes it a valuable building block.

The most prominent application is in the synthesis of the acaricide Propargite. guidechem.com Propargite is a widely used, broad-spectrum organic sulfur pesticide effective against various mite species on crops like cotton, fruits, and vegetables. google.com The synthesis of Propargite heavily relies on an intermediate derived from a p-tert-butylphenol precursor. Specifically, 2-(4-tert-butylphenoxy)cyclohexanol, a cyclohexyl analogue of this compound, is a key intermediate. guidechem.comgoogle.comgoogle.com The synthesis route involves reacting p-tert-butylphenol with epoxycyclohexane to form this intermediate, which is then further reacted with sulfuryl chloride or thionyl chloride and subsequently with propargyl alcohol to yield the final active ingredient. guidechem.comresearchgate.net

Table 2: Key Intermediates in the Synthesis of Propargite

This table outlines the primary steps and intermediates in a common synthesis pathway for the acaricide Propargite.

| Step | Reactants | Key Intermediate/Product | Reference |

| 1 | p-tert-Butylphenol + Epoxycyclohexane | 2-(4-tert-Butylphenoxy)cyclohexanol | guidechem.comresearchgate.net |

| 2 | 2-(4-tert-Butylphenoxy)cyclohexanol + Sulfuryl Chloride | 2-(4-tert-Butylphenoxy)cyclohexyl chlorosulfate (B8482658) | guidechem.com |

| 3 | 2-(4-tert-Butylphenoxy)cyclohexyl chlorosulfate + Propargyl Alcohol | Propargite ([2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite) | guidechem.com |

While its role in agrochemical synthesis is well-documented, the direct utilization of this compound as an intermediate in pharmaceuticals is less established in the literature. However, phenoxyethanol (B1677644) derivatives in general are explored in drug design. google.com For instance, the synthesis of beta2 adrenoceptor agonists has involved molecules containing tert-butylamino ethanol (B145695) moieties. nih.gov The structural features of this compound make it a plausible candidate for inclusion in medicinal chemistry programs aimed at developing new therapeutic agents.

Exploration in Molecular Electronics and Supramolecular Chemistry

The unique molecular structure of this compound makes it and its derivatives intriguing candidates for research in molecular electronics and supramolecular chemistry. The bulky tert-butyl group is a powerful tool for modulating intermolecular interactions and controlling the self-assembly of molecules on surfaces. semanticscholar.org This control is fundamental to creating the ordered nanostructures required for functional molecular devices. semanticscholar.org For example, the stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives has been used to precisely engineer different supramolecular networks, from grid-like structures to honeycomb and one-dimensional chains. semanticscholar.org

In the context of molecular electronics, the electronic properties of molecules can be significantly influenced by the presence of tert-butyl groups. Studies on tetrathiafulvalene-tetraazapyrene (TAP) triads have shown that the insertion of tert-butyl groups can raise the LUMO energy level of the molecule, thereby mediating the electronic communication between different redox-active units within the molecular structure. nih.govresearchgate.net The phenoxy moiety itself is also relevant; research on compounds like 4-(2-tert-butyl-4-methylphenoxy)phthalonitrile highlights how the ether linkage to the phenyl ring creates a mesomeric effect that influences electronic properties, which is significant for photosensitive materials used in solar cells and non-linear optics. researchgate.net

Furthermore, phenoxyethanol has been shown to affect the phase behavior of lyotropic liquid crystals, which are a cornerstone of supramolecular chemistry. researchgate.net The combination of a rigid aromatic core, a bulky and hydrophobic positioning group (tert-butyl), and a flexible, polar tail (the hydroxyethyl (B10761427) group) is a classic design motif for molecules that can form liquid crystalline phases or other ordered assemblies. This suggests a promising avenue for exploring this compound derivatives as components of novel functional materials.

Rational Design of Next-Generation Analogues with Enhanced Specificity and Efficacy